5-Hexene-1,3,4-triol, (3S,4S)-
Description
5-Hexene-1,3,4-triol, (3S,4S)- is a polyol compound characterized by a six-carbon chain (hexene) with hydroxyl groups at positions 1, 3, and 4. The stereochemistry at carbons 3 and 4 is specified as (3S,4S), which confers distinct three-dimensional geometry and reactivity. Key attributes include:
- Molecular formula: Likely C₆H₁₂O₃ (based on hexene backbone and three hydroxyl groups).
- Functional groups: Hydroxyls at positions 1, 3, and 4; a double bond in the hexene chain (position 5).
Properties
CAS No. |
658713-39-4 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S,4S)-hex-5-ene-1,3,4-triol |
InChI |
InChI=1S/C6H12O3/c1-2-5(8)6(9)3-4-7/h2,5-9H,1,3-4H2/t5-,6-/m0/s1 |
InChI Key |
RTJKNTFGZOGNLZ-WDSKDSINSA-N |
Isomeric SMILES |
C=C[C@@H]([C@H](CCO)O)O |
Canonical SMILES |
C=CC(C(CCO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,3,4-triol, (3S,4S)- can be achieved through several methods. One common approach involves the dihydroxylation of 5-hexene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the desired stereochemistry at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of 5-Hexene-1,3,4-triol, (3S,4S)- may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or oxidoreductases can be employed to convert precursor molecules into the desired product with high yield and purity.
Chemical Reactions Analysis
Hydrogenation and Hydrolysis
A key method involves converting methyl glycosides into acyclic polyols via deoxydehydration and hydrogenation . For example, methyl dideoxy-glycosides undergo methoxy bond hydrolysis and hydrogenation over Pt-based catalysts in aqueous media, yielding hexane-triols and -tetrols with >92% stereopurity . This approach could theoretically apply to 5-Hexene-1,3,4-triol if derived from a glycosidic precursor.
Aldose-Ketose Isomerization Mitigation
In syntheses involving 3,4-dideoxy-glycosides, aldose-ketose isomerization can disrupt stereochemistry at the C2 hydroxyl group. To counter this, bifunctional metal-acid catalysts (e.g., Pt/H₂SO₄) are employed to lower reaction temperatures and stabilize intermediates .
Key Reactions and Transformations
The compound’s reactivity stems from its hydroxyl groups and double bond:
Hydrogenation of the Double Bond
The 5-hexene moiety can undergo catalytic hydrogenation to form a saturated triol (1,3,4-hexanetriol). For example:
Oxidation of Hydroxyl Groups
Primary hydroxyl groups (e.g., at position 1) may oxidize to carboxylic acids or ketones under strong oxidizing conditions (e.g., KMnO₄, CrO₃). Secondary hydroxyl groups (positions 3 and 4) are less reactive but may oxidize to ketones under specific conditions.
Protection/Derivatization of Hydroxyl Groups
Common protecting groups (e.g., silyl ethers, acetylation) can stabilize the hydroxyls for subsequent reactions:
Comparison of Related Polyols
Challenges and Considerations
-
Stereochemical Control : Preserving the (3S,4S) configuration requires careful catalyst selection and reaction conditions to avoid epimerization .
-
Double Bond Reactivity : The 5-hexene moiety may participate in electrophilic additions (e.g., dihydroxylation) or polymerization under harsh conditions.
Research Findings
-
Stereopurity : Synthesis methods from glycosides achieve >92% stereopurity by minimizing aldose-ketose isomerization .
-
Catalyst Role : Pt-based catalysts enable selective methoxy bond hydrolysis and hydrogenation without disrupting hydroxyl stereochemistry .
-
Applications : Polyols like 5-Hexene-1,3,4-triol may find use in biodegradable polymers or pharmaceutical intermediates, though direct biological data for this compound is unreported.
This synthesis-focused analysis highlights methodologies applicable to 5-Hexene-1,3,4-triol, emphasizing stereochemical control and catalytic strategies. Further experimental validation would be required to confirm specific reaction pathways.
Scientific Research Applications
Chemical Synthesis
5-Hexene-1,3,4-triol serves as a valuable intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules. For instance:
- Reduction Reactions : It can be converted into alcohols through reduction processes. A notable example includes the conversion of 1,2,6-hexanetriol to 5-hexene-1-ol using Re2O7 as a catalyst under specific conditions, yielding high conversion rates .
- Catalytic Dehydrogenation : The compound can undergo dehydrogenation reactions to produce unsaturated alcohols or other derivatives. Studies have shown that under optimized conditions with triphenylphosphine and Re2O7, yields can reach up to 99% .
Pharmaceutical Applications
The compound's hydroxyl groups contribute to its reactivity and potential bioactivity. Research indicates that derivatives of 5-Hexene-1,3,4-triol may exhibit:
- Antioxidant Properties : Compounds with similar structures have been evaluated for their ability to scavenge free radicals, suggesting potential applications in developing antioxidant formulations .
- Drug Delivery Systems : The structural characteristics of 5-Hexene-1,3,4-triol can be utilized in designing drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.
Food Industry
5-Hexene-1,3,4-triol has been explored as a potential food additive due to its sweetening properties. It can serve as a precursor for high-intensity sweeteners:
- Sweetness Enhancement : Compounds derived from 5-Hexene-1,3,4-triol have been patented for use as sweet-tasting agents in food products. These compounds are designed to provide sweetness without the caloric content associated with traditional sugars .
Material Science
In material science, 5-Hexene-1,3,4-triol can be used in the development of:
- Biodegradable Polymers : Its structure allows for incorporation into polymer matrices that can degrade more readily than conventional plastics. This application is particularly relevant in the context of sustainable materials.
Case Study 1: Synthesis of Alcohols
A study demonstrated the effective use of 5-Hexene-1,3,4-triol in synthesizing alcohols through catalytic processes. By employing Re2O7 and triphenylphosphine under controlled conditions (165°C for one hour), researchers achieved a yield of up to 99% for the desired product . This showcases the compound's utility in producing valuable chemicals efficiently.
Case Study 2: Antioxidant Activity Evaluation
Another investigation assessed the antioxidant properties of compounds derived from 5-Hexene-1,3,4-triol. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their potential application in health supplements aimed at combating oxidative damage .
Mechanism of Action
The mechanism of action of 5-Hexene-1,3,4-triol, (3S,4S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, modifying the structure and function of biomolecules. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table summarizes key differences between 5-Hexene-1,3,4-triol, (3S,4S)- and analogous compounds:
Key Observations :
- Hydroxyl positioning significantly impacts hydrogen bonding and solubility. Compounds with hydroxyls at 1,3,4 (e.g., the target compound) may exhibit different solvent interactions compared to 1,2,3-triols .
- Stereochemistry alters biological activity. For example, (3S,4S) vs. (3S,4R) configurations can affect binding to enzymes or receptors, as seen in glycosphingolipid derivatives .
- Substituents like phenyl or ethynyl groups introduce hydrophobicity or reactivity, expanding applications in organic synthesis or drug design .
Biological Activity
5-Hexene-1,3,4-triol, specifically the (3S,4S) enantiomer, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this triol, including its chemical properties, mechanisms of action, and relevant case studies.
Antidiabetic Properties
Recent studies have indicated that compounds similar to 5-Hexene-1,3,4-triol may exhibit significant antidiabetic activity. For instance, research has shown that certain polyphenolic compounds can inhibit protein tyrosine phosphatase 1B (PTP-1B), which is a target for diabetes treatment. In vitro studies demonstrated IC50 values below 0.9 µg/mL for some polyphenolic compounds against PTP-1B .
Table 1: Inhibitory Activity Against PTP-1B
| Compound | IC50 (µg/mL) |
|---|---|
| Catechin | 0.62 |
| Epicatechin | 0.23 |
| Corilagin | 0.87 |
| Positive Control | 1.46 |
These findings suggest that the structural characteristics of triols like 5-Hexene-1,3,4-triol may contribute to similar biological activities.
Antioxidant Activity
The antioxidant properties of compounds containing hydroxyl groups are well-documented. The presence of multiple hydroxyl groups in 5-Hexene-1,3,4-triol enhances its ability to scavenge free radicals and reduce oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases .
Study on Antidiabetic Activity
In a study evaluating the antidiabetic potential of various natural extracts containing triols and polyphenols, it was found that extracts with high concentrations of such compounds exhibited strong inhibitory effects on α-glucosidase and PTP-1B. For example, extracts from Garcinia collinum demonstrated IC50 values as low as 0.10 µg/mL for PTP-1B inhibition .
Synthesis and Characterization
The synthesis of (3S,4S)-5-Hexene-1,3,4-triol has been explored in several studies focusing on enantioselective synthesis techniques. These methods often employ catalytic reactions to achieve high yields of the desired enantiomer while minimizing by-products . This aspect is crucial for pharmaceutical applications where specific enantiomers are required for efficacy and safety.
Q & A
Q. What are the primary synthetic routes for (3S,4S)-5-hexene-1,3,4-triol, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The synthesis of (3S,4S)-5-hexene-1,3,4-triol typically involves diastereoselective epoxidation or hydroxylation of precursor alkenes. For example, asymmetric catalytic oxidation using Sharpless or Jacobsen conditions can achieve stereocontrol . Optimization requires monitoring reaction variables (temperature, catalyst loading, solvent polarity) via HPLC or GC-MS to track intermediates. A stepwise approach, as demonstrated in the synthesis of cyclohexene triol derivatives (e.g., triacetate-protected analogs), involves iterative purification (column chromatography, recrystallization) to isolate stereoisomers . Kinetic studies using NMR to track regioselectivity are recommended .
Q. How can researchers characterize the physical and chemical stability of (3S,4S)-5-hexene-1,3,4-triol under varying laboratory conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic stability : Accelerated aging in buffered solutions (pH 4–9) at 40–60°C, with periodic analysis via LC-MS to detect degradation products .
- Oxidative stability : Exposure to radical initiators (e.g., AIBN) or H2O2, monitored by FT-IR for carbonyl formation. Data from triol derivatives (e.g., 5-cyclohexene-1,2,4-triol triacetate) suggest acetyl protection enhances stability under acidic conditions .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry of (3S,4S)-5-hexene-1,3,4-triol?
- Methodological Answer :
- NMR : Use <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY to assign stereocenters. Coupling constants (J-values) in <sup>1</sup>H NMR can distinguish cis/trans diols .
- Optical rotation : Compare experimental [α]D with literature values for enantiopure standards.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., acetonide-protected analogs) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of (3S,4S)-5-hexene-1,3,4-triol in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for hydroxylation or cycloaddition reactions. Key steps:
- Optimize geometry and calculate Gibbs free energy barriers for competing pathways.
- Compare predicted regioselectivity with experimental outcomes (e.g., epoxide ring-opening reactions in cyclohexene triols) .
- Solvent effects can be incorporated using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in stereochemical assignments reported for (3S,4S)-5-hexene-1,3,4-triol derivatives?
- Methodological Answer :
- Comparative analysis : Cross-validate NMR data (e.g., NOE correlations) with X-ray structures of analogous compounds (e.g., 5-cyclohexene-1,2,4-triol triacetate) .
- Enzymatic resolution : Use lipases or esterases to separate diastereomers and confirm configuration via chiral HPLC .
- Isotopic labeling : <sup>18</sup>O-labeling during synthesis to track oxygen incorporation in hydroxyl groups, clarifying regiochemical ambiguities .
Q. How can researchers design experiments to elucidate the reaction mechanism of (3S,4S)-5-hexene-1,3,4-triol in radical-mediated transformations?
- Methodological Answer :
- Radical trapping : Add TEMPO or BHT to quench free radicals; analyze intermediates via EPR spectroscopy.
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates (e.g., C6D5 analogs) to identify rate-determining steps.
- Computational studies : Map potential energy surfaces for H-abstraction or recombination steps using DFT .
Methodological Recommendations
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize multi-variable syntheses .
- Safety Protocols : Follow GHS guidelines for handling polyols (e.g., skin/eye protection, fume hood use) .
- Data Reproducibility : Document reaction conditions (humidity, catalyst lot) to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
